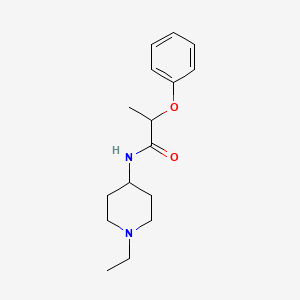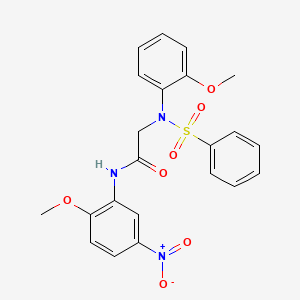
6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazine derivatives, including compounds structurally similar to 6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, often involves iodine-mediated heterocyclization, starting from N-alkylpyridinium salts and NH4SCN in the presence of air. This method yields a variety of compounds under standard conditions, with a plausible mechanism proposed based on experimental results and literature surveys (Liu, Li, Fan, & Huang, 2023).
Molecular Structure Analysis
The molecular structure of triazine derivatives can be elucidated through X-ray crystallography, demonstrating distinct geometrical arrangements. For instance, compounds with a triazine core often exhibit crystalline structures that are stabilized by hydrogen bonds and other intermolecular interactions, showcasing the complexity of these molecules (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, they can participate in cocrystallization processes with other molecules, forming complexes that are held together by hydrogen and halogen bonds. This aspect is crucial in understanding the reactivity and potential utility of such compounds (Gerhardt & Egert, 2015).
Physical Properties Analysis
The physical properties of triazine derivatives, such as melting points, solubility, and crystal structures, are integral to their characterization and application. These properties are determined through various analytical techniques, including capillary method for melting points and X-ray crystallography for structural determination, providing insights into the compound's stability and reactivity (Hulina & Kaplaushenko, 2017).
Chemical Properties Analysis
Triazine derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, and the ability to form stable complexes with metals. These chemical behaviors are explored through synthesis and characterization studies, revealing potential for applications in various fields beyond pharmacology, such as materials science and catalysis (Carroll, Kotturi, Navarro, Mascarella, Gilmour, Smith, Gabra, & Dewey, 2007).
Applications De Recherche Scientifique
Chelation and Hydrogen-Bonded Crystal Engineering Compounds similar to "6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine" have been designed to chelate metals like Ag(I), forming cationic chelates analogous to those created by 2,2′-bipyridine. These compounds engage in hydrogen bonding, leading to predictable structures held together by multiple coordinative interactions and hydrogen bonds. This property is significant for the engineering of hydrogen-bonded crystals, demonstrating the potential of such compounds in the design of new materials with specific structural and functional properties (Duong et al., 2011).
Drug Delivery Systems Another application involves the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, facilitated by the self-assembly of 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine and other components. This system highlights the compound's utility in creating host-guest compounds for drug delivery, demonstrating an innovative approach to enhancing the solubility and cytotoxicity of hydrophobic compounds in biomedical applications (Mattsson et al., 2010).
Supramolecular Chemistry The synthesis of novel copper(II) complexes with di-substituted s-triazine-based ligands, including those similar to "6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine," has been reported. These complexes are characterized by their ability to form mononuclear and dinuclear structures, showcasing the compound's versatility in generating complex architectures with potential applications in catalysis, magnetic materials, and molecular electronics (Chu et al., 2011).
Molecular Recognition and Fluorescence Properties Compounds structurally related to "6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine" have been synthesized and shown to have applications in supramolecular chemistry through hydrogen bonding and/or metal complexation. These applications include the preparation of extended supramolecular polymers with promising fluorescence properties, which could be utilized in sensing, imaging, and light-emitting devices (Moral et al., 2010).
Propriétés
IUPAC Name |
6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6/c1-2-5-15-11-17-10(13)18-12(19-11)16-8-9-4-3-6-14-7-9/h3-4,6-7H,2,5,8H2,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPZFMNXDNIAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)Cl)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324632 | |
| Record name | 6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-chloro-N-propyl-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
310875-77-5 | |
| Record name | 6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4579131.png)
![N-cyclohexyl-3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]octahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4579137.png)
![methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)
![1-allyl-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4579160.png)
![4-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B4579163.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4579177.png)
![1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4579181.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4579204.png)
![N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4579207.png)
![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4579211.png)